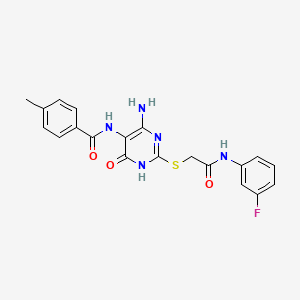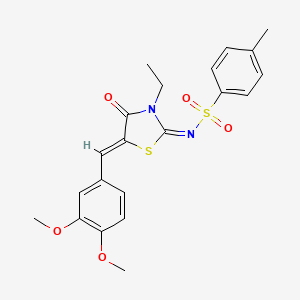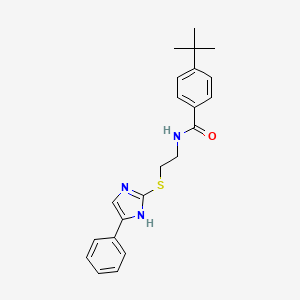![molecular formula C7H5NO3 B2857422 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione CAS No. 2095409-32-6](/img/structure/B2857422.png)
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione is a heterocyclic compound that features a fused ring system combining pyrrole and oxazine rings
Vorbereitungsmethoden
The synthesis of 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione typically involves cyclization reactions. One common method includes the reaction of pyrrole derivatives with oxazine precursors under specific conditions. For instance, the reaction of 3-aminocyclohex-2-en-1-ones with pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones in anhydrous chloroform can yield the desired compound . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazine derivatives.
Reduction: Reduction reactions can convert the oxazine ring into more reduced forms, potentially altering its reactivity.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines.
Wissenschaftliche Forschungsanwendungen
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione involves its interaction with molecular targets through its heterocyclic structure. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, making it a valuable scaffold in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione can be compared with similar compounds such as:
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid:
1H,3H,4H-Pyrrolo[2,1-c][1,4]thiazine-7-carboxylic acid: The presence of a sulfur atom in the thiazine ring introduces different chemical properties and biological activities. The uniqueness of this compound lies in its specific ring structure and the absence of additional functional groups, making it a versatile scaffold for further chemical modifications.
Eigenschaften
IUPAC Name |
4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-6-4-8-3-1-2-5(8)7(10)11-6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFEPGXIYXLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)C2=CC=CN21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5E)-5-[(6-Bromo-1,3-benzodioxol-5-YL)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2857339.png)
![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2857340.png)
![N-[cyano(oxolan-3-yl)methyl]-2-(2-methylphenyl)cyclopropane-1-carboxamide](/img/structure/B2857341.png)

![3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2857348.png)
![2-Chloro-N-[4-fluoro-2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B2857350.png)





![7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2857359.png)

![N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2857361.png)
